5-(dimethylamino)-1,3,4-thiadiazole-2-thiol
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Overview
Description
5-(dimethylamino)-1,3,4-thiadiazole-2-thiol is an organic compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a dimethylamino group and a thioketone functional group, which contribute to its unique chemical properties and reactivity.
Scientific Research Applications
5-(dimethylamino)-1,3,4-thiadiazole-2-thiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dimethylamine with a suitable thiocarbonyl compound, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of a solvent such as dimethylformamide (DMF) and a base like potassium hydroxide to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(dimethylamino)-1,3,4-thiadiazole-2-thiol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thioketone group to a thiol or other reduced forms.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced derivatives.
Mechanism of Action
The mechanism of action of 5-(dimethylamino)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thioketone group can act as a nucleophile or electrophile in various reactions. These interactions can modulate the activity of enzymes and other proteins, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-(Dimethylamino)-1,3,4-thiadiazole-2-thione
- 5-(Dimethylamino)-2,3-dihydro-1,3,4-oxadiazole-2-thione
- 5-(Dimethylamino)-2,3-dihydro-1,3,4-triazole-2-thione
Uniqueness
5-(dimethylamino)-1,3,4-thiadiazole-2-thiol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a dimethylamino group and a thioketone group allows for a wide range of chemical transformations and interactions, making it a versatile compound in various fields of research .
Properties
IUPAC Name |
5-(dimethylamino)-3H-1,3,4-thiadiazole-2-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3S2/c1-7(2)3-5-6-4(8)9-3/h1-2H3,(H,6,8) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKNMLXOFZGQTFC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=S)S1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70388842 |
Source
|
Record name | 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2810-66-4 |
Source
|
Record name | NSC222395 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=222395 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-(dimethylamino)-2,3-dihydro-1,3,4-thiadiazole-2-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70388842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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